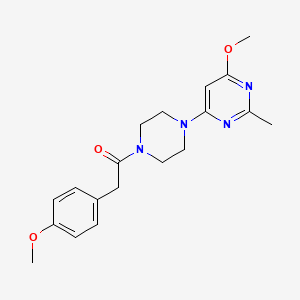

1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-14-20-17(13-18(21-14)26-3)22-8-10-23(11-9-22)19(24)12-15-4-6-16(25-2)7-5-15/h4-7,13H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMVDZZVGAPBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperazine ring, a pyrimidine moiety, and an ethanone functional group. Its molecular formula is , with a molecular weight of 332.42 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₂ |

| Molecular Weight | 332.42 g/mol |

| CAS Number | 946371-41-1 |

| Purity | Typically ≥ 95% |

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, revealing its potential as an anti-cancer agent and its interaction with different biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anti-cancer properties. For example, a study demonstrated that derivatives of pyrimidine and piperazine showed inhibitory effects on colon cancer cell growth. The mechanism involved the modulation of apoptotic pathways, including increased expression of death receptors and active caspase-3 levels .

Antitubercular Activity

Another area of interest is the compound's potential as an antitubercular agent. In related studies, compounds structurally similar to this one were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 μM, indicating potent anti-tubercular activity .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as receptors or enzymes. These interactions can modulate signaling pathways that lead to cellular apoptosis or inhibition of bacterial growth.

Case Studies and Research Findings

- Study on Anticancer Effects : A study evaluated the effects of a related compound on colon cancer cells, revealing that it significantly inhibited cell growth through apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .

- Antitubercular Studies : In another investigation, several derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC90 values between 3.73 and 4.00 μM, demonstrating their potential for further development as therapeutic agents against tuberculosis .

Computational Predictions

Computer-aided drug design tools have been employed to predict the pharmacological effects of this compound. These predictions suggest that it may interact favorably with various biological targets, warranting further experimental validation.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Heterocyclic Diversity : Unlike tetrazole-containing derivatives (7n, 7i), the pyrimidine core in the target compound may favor interactions with nucleotide-binding domains .

Physicochemical and Spectral Properties

Comparative data for selected compounds:

*Theoretical molecular formula based on structural analysis.

Key Observations :

- The target compound’s pyrimidine ring would likely exhibit distinct ¹³C NMR shifts (e.g., ~160 ppm for C=N) compared to sulfonyl analogues (δ ~140 ppm for SO₂-linked carbons) .

- Melting points for sulfonyl derivatives (e.g., 7n: 161–163°C) are higher than non-sulfonyl analogues, suggesting stronger intermolecular interactions .

Key Observations :

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.